molecular formula C13H12O B104311 1-Naphthylacetone CAS No. 33744-50-2

1-Naphthylacetone

Cat. No. B104311
CAS RN: 33744-50-2
M. Wt: 184.23 g/mol
InChI Key: FGMOPLPOIRMOJW-UHFFFAOYSA-N
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Patent
US05821387

Procedure details

A mixture of 1-naphthyl-2-nitropropene (taken directly from the synthesis of the last paragraph without purification, 10.4 g, 0.8 mol), iron powder (320.0 g, 5.8 g-atoms), ferric chloride hexahydrate (0.8 g) and water (800 mL) was mechanically stirred and heated to 85° C. Hydrochloric acid (37% aqueous, 120 mL, 1.2 mol) was then added dropwise over 5 hours while the temperature was maintained at 85-90° C. The mixture was filtered, the filtrate was extracted with methylene chloride (100 mL), and the residual solids were extracted with methylene chloride (2×200 mL). The combined organic extracts were washed with water, dried over MgSO4 and evaporated to give 139.6 g of 1-naphthylacetone that was shown by gas-liquid chromatography to be approximately 95% pure (91% yield). Further purification was achieved by recrystallization from methanol at -78° C. 1H NMR 2.10 (s, 3 H), 4.11 (s, 2 H), 7.4 (m, 4 H), 7.8 (m, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
320 g
Type
catalyst
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=[C:12]([N+]([O-])=O)[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl.[OH2:18]>[Fe]>[C:1]1([CH2:11][C:12](=[O:18])[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=C(C)[N+](=O)[O-]
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Three
Name
ferric chloride hexahydrate
Quantity
0.8 g
Type
reactant
Smiles
Name
Quantity
800 mL
Type
reactant
Smiles
O
Name
Quantity
320 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 85-90° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with methylene chloride (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the residual solids were extracted with methylene chloride (2×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 139.6 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.